1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride
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Overview
Description
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is a deuterated analog of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride, a compound known for its potent effects as a phencyclidine (PCP) analog. This compound is primarily used in research settings to study the pharmacological and toxicological properties of PCP analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the thienyl group: The thienyl group is introduced via a substitution reaction.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction.
Deuteration: The compound is deuterated to replace hydrogen atoms with deuterium.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PCP analogs.
Biology: Investigating the compound’s effects on cellular processes and receptor binding.
Medicine: Exploring potential therapeutic uses and toxicological effects.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as an antagonist, blocking the receptor and inhibiting the excitatory effects of glutamate. This leads to altered neurotransmission and various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine hydrochloride: The non-deuterated analog.
Phencyclidine (PCP): A well-known dissociative anesthetic.
Ketamine: Another NMDA receptor antagonist with similar effects.
Uniqueness
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated analog. This makes it valuable for research purposes, particularly in studies involving metabolic pathways and receptor interactions.
Properties
Molecular Formula |
C14H22ClNS |
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Molecular Weight |
279.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuterio-1-(1-thiophen-2-ylcyclohexyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21NS.ClH/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15;/h6-7,12H,1-5,8-11H2;1H/i4D2,5D2,10D2,11D2; |
InChI Key |
XPJMEJRMZUCOBA-FNVMJRNMSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCC3.Cl |
Origin of Product |
United States |
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